

# Vilobelimab vs. Standard of Care in ARDS: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A detailed examination of the clinical evidence for **Vilobelimab** in the treatment of Acute Respiratory Distress Syndrome (ARDS), with a focus on its comparative efficacy against the current standard of care.

This guide provides a comprehensive comparison of **Vilobelimab** and the standard of care for the treatment of Acute Respiratory Distress Syndrome (ARDS), targeted at researchers, scientists, and drug development professionals. The content synthesizes data from the pivotal PANAMO Phase 3 clinical trial, alongside current ARDS treatment guidelines, to offer an objective analysis of efficacy, experimental protocols, and mechanisms of action.

# **Comparative Efficacy Data**

The primary evidence for **Vilobelimab**'s efficacy in ARDS comes from the PANAMO Phase 3 trial, which investigated its use in patients with COVID-19-induced ARDS. The following table summarizes the key quantitative outcomes from this study, comparing **Vilobelimab** in conjunction with standard of care to placebo with standard of care. For context, mortality rates for non-COVID-19 ARDS treated with standard of care are also provided from observational studies.



| Efficacy Endpoint                  | Vilobelimab +<br>Standard of Care        | Placebo + Standard<br>of Care | Standafrd of Care<br>(Non-COVID-19<br>ARDS) |
|------------------------------------|------------------------------------------|-------------------------------|---------------------------------------------|
| 28-Day All-Cause<br>Mortality      | 31.7%[1][2]                              | 41.6%[1][2]                   | 34% - 51.2%[3][4]                           |
| 60-Day All-Cause<br>Mortality      | 35%[5]                                   | 46%[5]                        | Not directly comparable                     |
| Hazard Ratio (28-Day<br>Mortality) | 0.67 (95% CI: 0.48-<br>0.96; p=0.027)[6] | -                             | -                                           |
| Hazard Ratio (60-Day<br>Mortality) | 0.67 (95% CI: 0.48-<br>0.93; p<0.05)[5]  | -                             | -                                           |

Note: Data for **Vilobelimab** is from the PANAMO Phase 3 trial in patients with COVID-19-induced ARDS. Data for standard of care in non-COVID-19 ARDS is from observational studies and is not a direct head-to-head comparison.

# **Experimental Protocols**

The methodologies employed in the key clinical trial assessing **Vilobelimab** are crucial for interpreting the efficacy data.

#### **PANAMO Phase 3 Trial Protocol**

The PANAMO trial was a multicenter, double-blind, randomized, placebo-controlled phase 3 study designed to evaluate the efficacy and safety of **Vilobelimab** in critically ill, invasively mechanically ventilated patients with COVID-19-induced ARDS.[7][8]

- Patient Population: The trial enrolled adult patients (18 years or older) with confirmed SARS-CoV-2 infection who were receiving invasive mechanical ventilation for not more than 48 hours.
  [7] Eligible patients had a PaO2/FiO2 ratio of 60-200 mm Hg.
  [7] A total of 368 patients were included in the full analysis set.
- Treatment and Dosage: Participants were randomly assigned in a 1:1 ratio to receive either
  Vilobelimab or a matching placebo in addition to the standard of care.[7] Vilobelimab was



administered as an 800 mg intravenous infusion for a maximum of six doses on days 1, 2, 4, 8, 15, and 22.[6][7]

- Standard of Care: The standard of care in the PANAMO trial included the use of corticosteroids and anticoagulants.
- Primary Outcome: The primary endpoint of the study was all-cause mortality at 28 days.[7]
- Secondary Outcomes: Key secondary outcomes included 60-day all-cause mortality.[5]

# **Mechanism of Action and Signaling Pathway**

**Vilobelimab** is a first-in-class monoclonal antibody that specifically targets and inhibits the complement component 5a (C5a).[9] C5a is a potent pro-inflammatory mediator that is generated during the activation of the complement system, a crucial part of the innate immune response.[9] In ARDS, excessive C5a production contributes to a hyperinflammatory state, leading to lung injury.[9] By binding to C5a, **Vilobelimab** prevents its interaction with its receptor (C5aR), thereby blocking the downstream inflammatory cascade.[9] A key feature of **Vilobelimab**'s mechanism is that it does not inhibit the formation of the C5b-9 membrane attack complex (MAC), which is important for fighting certain infections.[10]



Click to download full resolution via product page





Vilobelimab's mechanism of action in ARDS.

# **Clinical Trial Workflow**

The following diagram illustrates the typical workflow of a randomized controlled trial like the PANAMO study, from patient screening to final analysis.





Click to download full resolution via product page

Workflow of the PANAMO Phase 3 Clinical Trial.



### Standard of Care in ARDS

The standard of care for ARDS is primarily supportive and focuses on lung-protective mechanical ventilation strategies.[11][12] Key components include:

- Low Tidal Volume Ventilation: Using tidal volumes of 4-8 mL/kg of predicted body weight to minimize ventilator-induced lung injury.[11][13]
- Prone Positioning: Placing patients in a prone position for more than 12 hours a day can improve oxygenation and has been shown to reduce mortality in moderate to severe ARDS.
   [13]
- Conservative Fluid Management: A strategy to limit fluid administration in patients without shock.
- Pharmacotherapy: Corticosteroids are recommended for ARDS, particularly in cases related to COVID-19 and severe community-acquired pneumonia.[1] Neuromuscular blocking agents may be used in early, severe ARDS.[1][13]

It is important to note that the mortality rate for ARDS remains high despite these supportive measures.[12] The PANAMO trial demonstrated that the addition of **Vilobelimab** to the standard of care in COVID-19-induced ARDS resulted in a statistically significant reduction in mortality compared to standard of care alone.[6] While direct comparative data in non-COVID-19 ARDS is lacking, the robust findings from the PANAMO trial suggest a promising therapeutic avenue for this severe condition. Further research is warranted to explore the efficacy of **Vilobelimab** in a broader ARDS population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. atsjournals.org [atsjournals.org]
- 2. m.youtube.com [m.youtube.com]

# Validation & Comparative





- 3. Mortality in patients with COVID-19 versus non-COVID-19- related acute respiratory distress syndrome: A single center retrospective observational cohort study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Same but Different? Comparing the Epidemiology, Treatments and Outcomes of COVID-19 and Non-COVID-19 ARDS Cases in Germany Using a Sample of Claims Data from 2021 and 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-C5a antibody vilobelimab treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic analysis of vilobelimab, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-C5a antibody (vilobelimab) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebocontrolled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Vilobelimab? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Management of ARDS What Works and What Does Not PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Respiratory Distress Syndrome (ARDS) Guidelines: Guidelines Summary, American Thoracic Society Guidelines, European Society of Intensive Care Medicine (ESICM) Guidelines [emedicine.medscape.com]
- 13. Current and evolving standards of care for patients with ARDS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vilobelimab vs. Standard of Care in ARDS: A Comparative Efficacy Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604136#comparative-efficacy-of-vilobelimab-and-standard-of-care-in-ards]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com